molecular formula C8H8FN3O B6254662 7-fluoro-4-methoxy-1H-indazol-3-amine CAS No. 1240518-37-9

7-fluoro-4-methoxy-1H-indazol-3-amine

Cat. No.: B6254662
CAS No.: 1240518-37-9
M. Wt: 181.2
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Description

7-fluoro-4-methoxy-1H-indazol-3-amine is a chemical compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The presence of fluorine and methoxy groups in the compound enhances its chemical stability and biological activity.

Mechanism of Action

Target of Action

Indazole derivatives have been known to exhibit antitumor activity , suggesting potential targets within cancerous cells.

Mode of Action

Some indazole derivatives have been found to inhibit cell growth of neoplastic cell lines, causing a block in the g0–g1 phase of the cell cycle . This suggests that 7-fluoro-4-methoxy-1H-indazol-3-amine might interact with its targets to disrupt cell cycle progression.

Biochemical Pathways

Given the potential antitumor activity of indazole derivatives , it is plausible that this compound could affect pathways related to cell proliferation and apoptosis.

Result of Action

Based on the known effects of some indazole derivatives, it is possible that this compound could lead to the inhibition of cell growth in certain neoplastic cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-methoxy-1H-indazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with methoxyacetaldehyde in the presence of a reducing agent to form the intermediate, which is then cyclized to yield the target compound . The reaction conditions often involve the use of catalysts such as copper acetate and solvents like dimethyl sulfoxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-fluoro-4-methoxy-1H-indazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The fluorine and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

7-fluoro-4-methoxy-1H-indazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1H-indazole: A parent compound with similar biological activities.

    4-methoxy-1H-indazole: Lacks the fluorine group but shares similar structural features.

    7-fluoro-1H-indazole: Lacks the methoxy group but contains the fluorine group.

Uniqueness

7-fluoro-4-methoxy-1H-indazol-3-amine is unique due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity compared to other similar compounds .

Properties

CAS No.

1240518-37-9

Molecular Formula

C8H8FN3O

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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